Home > Products > Screening Compounds P125528 > N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide - 1040682-25-4

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Catalog Number: EVT-3537749
CAS Number: 1040682-25-4
Molecular Formula: C21H18FN3O3S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Chemokine receptor modulation: This is suggested by the presence of an N-aryl acetamide moiety, reminiscent of structures found in papers focusing on CXCR3 antagonists [, ].
  • Antitumor activity: The core structure shares similarities with thieno[3,2-d]pyrimidine derivatives reported for antitumor activity [].
Mechanism of Action
  • Antagonism of chemokine receptors: By binding to the receptor and preventing chemokine binding [].
  • Inhibition of specific enzymes: Leading to disruption of cellular processes [].

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (Compound 2)

Compound Description: This compound serves as a crucial starting material in the synthesis of various 6-phenyl-thieno[3,2-d]pyrimidine derivatives and thieno[1,2,4]triazolopyrimidine derivatives, as reported in the study by []. This research focuses on evaluating the antitumor activity of these synthesized compounds.

Relevance: This compound shares a core thieno[3,2-d]pyrimidine scaffold with N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. The variations lie in the substituents attached to this core structure. Understanding the structure-activity relationships of derivatives synthesized from this compound can offer insights into the potential antitumor activity of the target compound. [] https://www.semanticscholar.org/paper/4a01ec6a5ef4853c6f9c36419dc911dc3b71d59b

4-Chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (Compound 3)

Compound Description: This compound is another key intermediate derived from compound 2 in the synthesis of various 6-phenyl-thieno[3,2-d]pyrimidine derivatives, as described in []. These derivatives were subsequently tested for their antitumor activity.

Ethyl-[(3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-yl)-oxy]acetate (Compound 10)

Compound Description: Synthesized from compound 2 [], this compound showed potent anticancer activity against three human cancer cell lines - MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) - displaying activity comparable to doxorubicin.

Relevance: This compound exhibits the same thieno[3,2-d]pyrimidine core as N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. The presence of the acetate side chain in Compound 10, which contributes to its anticancer activity, provides a potential avenue for structural modification and exploration of similar side chains in the context of N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. [] https://www.semanticscholar.org/paper/4a01ec6a5ef4853c6f9c36419dc911dc3b71d59b

N-{4-[(3-methyl-4-oxo-6-phenyl-3H,4H- -thieno[3,2-d]pyrimidin-2-yl)-amino]phenyl}-methanesulfonamide (Compound 18)

Compound Description: This compound, another derivative of compound 2 [], demonstrated potent anticancer activity, comparable to doxorubicin, against the same three human cancer cell lines (MCF-7, HeLa, and HCT-116).

N-(phenyl)/4-chlorophenyl or methoxyphenyl)-2-[(3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-sulfanyl]-acetamide (Compounds 13a-c)

Compound Description: These compounds, also synthesized from compound 2 [], represent a series of structurally related analogs. Compound 13b, in particular, exhibited potent anticancer activity against the MCF-7, HeLa, and HCT-116 cancer cell lines, with potency close to doxorubicin.

[3H]N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3)

Compound Description: RAMX3 serves as the first tritium-labeled allosteric modulator developed for the human chemokine receptor CXCR3. It exhibits high binding affinity (Kd = 1.08 nM) to CXCR3 and demonstrates negative cooperativity with the chemokine CXCL11 in radioligand displacement assays [, ]. This compound has been instrumental in investigating other potential allosteric modulators of CXCR3.

Relevance: While RAMX3 differs from N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in its core structure (pyrido[2,3-d]pyrimidinone vs. benzothieno[3,2-d]pyrimidinone), both compounds are designed to target and modulate the activity of specific receptors. This shared focus on receptor modulation, particularly in the context of chemokine receptors, highlights a potential area of overlapping research interest.
[3] https://www.semanticscholar.org/paper/50ca5aa651c702c3ef45c9411b8f29d4eeb99c9d [] https://www.semanticscholar.org/paper/981059487cf5e8d3a1788ab44ad0e64dc02b5a2b

N-1-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103)

Compound Description: BD103 acts as a biased negative allosteric modulator of the CXCR3 receptor, exhibiting probe-dependent inhibition of CXCR3 signaling []. It demonstrates selectivity in its effects on chemokine-mediated activation of CXCR3 by CXCL11 and CXCL10.

Relevance: Similar to RAMX3, BD103 targets the CXCR3 receptor, highlighting a shared research area with N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, which also focuses on modulating receptor activity. Though structurally distinct (pyrido[2,3-d]pyrimidinone core in BD103 vs. benzothieno[3,2-d]pyrimidinone core in the target compound), understanding the structure-activity relationships and the probe-dependent behavior of BD103 could offer valuable insights into the development and optimization of allosteric modulators like N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide for therapeutic targeting of specific receptors. [] https://www.semanticscholar.org/paper/981059487cf5e8d3a1788ab44ad0e64dc02b5a2b

5-[(N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064)

Compound Description: BD064, another biased negative allosteric modulator of CXCR3, exhibits probe-dependent inhibition of CXCR3 signaling, similar to BD103 []. It interacts with specific amino acids in the allosteric binding pocket of CXCR3, influencing its signaling properties.

N-[({1-[3-(4‐Ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide (Compound 10 in reference [])

Compound Description: This compound is a photoactivatable probe designed to study the allosteric binding pocket of the CXCR3 receptor. It's derived from AMG 487 and RAMX3, both potent and selective CXCR3 negative allosteric modulators. Upon photolysis, it forms highly reactive intermediates, enabling its use in photoaffinity labeling to elucidate the binding modes of small-molecule ligands with CXCR3. It shows significant labeling of the CXCR3 receptor (80%) in a [3H]RAMX3 radioligand displacement assay [].

Relevance: While this compound differs from N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide structurally due to its pyrido[2,3-d]pyrimidinone core and the presence of a photoactivatable diazirine group, both are designed for studying and targeting specific receptors. This shared focus highlights a common research interest. The development and application of this photoactivatable probe offer valuable insights into the design and optimization of compounds targeting similar receptors, potentially aiding in the development of N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide as a therapeutic agent. [] https://www.semanticscholar.org/paper/f7b4a2fcabfd4ea49b1b6b1ed48d6f248b6eb286

Derivatives of 1,2-bis-sulfonamide

Compound Description: These compounds, particularly those with diverse substituents at the R5 and R6 positions, are described as modulators of chemokine receptors []. Their design and synthesis aim to target and influence the activity of these receptors, which play crucial roles in immune responses.

Properties

CAS Number

1040682-25-4

Product Name

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

IUPAC Name

N-(4-ethoxyphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

Molecular Formula

C21H18FN3O3S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C21H18FN3O3S/c1-3-28-14-9-7-13(8-10-14)24-17(26)11-25-12(2)23-19-18-15(22)5-4-6-16(18)29-20(19)21(25)27/h4-10H,3,11H2,1-2H3,(H,24,26)

InChI Key

FSHDJUYMZCMXFX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.